Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-8(14)6-5-11-9-10-3-4-12(9)7(6)13/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDCZVVOUIEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2NC=CN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with ethyl acetoacetate under reflux conditions . The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Cyclocondensation Reactions with Hydrazines
Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate reacts with hydrazines to form fused pyrazole or imidazole derivatives. For example:
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Hydrazine hydrate induces cyclization, producing imidazo[1,2-a]pyrimidine derivatives (e.g., 10a-c ) via desulfurization and ring closure (Table 1) .
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Substituted hydrazines (e.g., phenylhydrazine) yield regioselective pyrazoloimidazopyrimidines .
Example Reaction:
Alkylation and Functionalization
The N-3 nitrogen and ester group participate in alkylation:
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Ethyl bromoacetate or chloroacetone introduces carboxymethyl or acetyl groups at N-3, forming intermediates like 7a-c and 8a-e (Table 2) .
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Chloroacetonitrile adds a cyanomethyl group, enabling further cyclization .
Key Conditions:
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Solvents: Ethanol, DMF, or acetone.
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Base: Potassium carbonate.
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Temperature: Reflux (60–80°C).
Ester Hydrolysis and Derivatives
The ethyl ester undergoes hydrolysis or aminolysis:
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Hydrazine hydrate converts the ester to a hydrazide (3 ), which condenses with aldehydes (e.g., p-chlorobenzaldehyde) to form Schiff bases (4a-b ) .
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Benzylamine replaces the ethoxy group, yielding benzylamide derivatives (16 ) .
Reaction Pathway:
Oxidation and Reduction
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Oxidation : The methoxyphenyl side chain oxidizes to phenolic derivatives using KMnO₄ or CrO₃.
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Reduction : LiAlH₄ reduces the carbonyl group to a hydroxyl group.
Nucleophilic Substitution
The ester group undergoes nucleophilic substitution:
Heteroannulation with Carbonyl Compounds
Reactions with β-diketones or cyanoacetates yield fused heterocycles:
Table 1: Representative Cyclocondensation Products
Thiolation and Sulfur Incorporation
Cycloaddition Reactions
Biological Activity Correlations
Derivatives exhibit enhanced bioactivity:
Scientific Research Applications
Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural Features
The compound is compared to derivatives with analogous fused pyrimidine cores but differing in heteroatoms, substituents, and annelation patterns. Key structural differences include:
Physicochemical and Spectral Properties
- Molecular Weight : Imidazo derivatives (e.g., 221.21 g/mol for this compound) are lighter than brominated pyrazolo analogs (304.53 g/mol) .
- Solubility : Hydroxyl groups in triazolo derivatives (e.g., compound 2 in ) enhance water solubility compared to ester-dominated imidazo/thiazolo derivatives.
- Spectral Data :
Biological Activity
Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 189.19 g/mol
- CAS Number : 377283
The compound features an imidazo[1,2-a]pyrimidine core, which is known for contributing to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings are summarized below:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For example:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| HCT116 | 3.79 | Caspase activation |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases involved in cell proliferation.
- DNA Binding : It exhibits a strong affinity for DNA, leading to disruption of replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
Study on Anticancer Effects
In a study conducted by Zhang et al., this compound was evaluated for its anticancer properties against multiple cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 12 µM for MCF7 cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Study on Antimicrobial Properties
A research article published by Liu et al. assessed the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations lower than many existing antibiotics.
Q & A
Q. What challenges arise in optimizing reaction conditions for scale-up?
- Answer :
- Byproduct Formation : Over-refluxing in Method 1 generates hydrolyzed byproducts; controlled heating (70–80°C) mitigates this .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) removes unreacted aldehydes .
- Scale-Up Protocol : Batch-wise synthesis with inline FTIR monitoring to track cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
